An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-pyridinedicarboxylic acid monomethyl ester, a valuable intermediate in pharmaceutical and materials science research. This document details synthetic methodologies, experimental protocols, and extensive characterization data to support researchers in their scientific endeavors.
Introduction
2,6-Pyridinedicarboxylic acid monomethyl ester, also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is a pyridine derivative with both a carboxylic acid and a methyl ester functional group. This unique structure makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, ligands for metal complexes, and functional polymers. Its CAS Registry Number is 7170-36-7.
Synthesis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
The selective synthesis of the monomethyl ester of 2,6-pyridinedicarboxylic acid presents a chemical challenge due to the presence of two reactive carboxylic acid groups. Two primary strategies are commonly employed: the direct, controlled mono-esterification of 2,6-pyridinedicarboxylic acid and the partial hydrolysis of the corresponding dimethyl ester.
Method 1: Fischer-Speier Esterification of 2,6-Pyridinedicarboxylic Acid
This method involves the direct esterification of 2,6-pyridinedicarboxylic acid with methanol using a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The key to achieving mono-esterification is to carefully control the reaction conditions, such as the stoichiometry of the reactants and the reaction time, to favor the formation of the mono-ester over the di-ester.
Method 2: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate
An alternative approach is the partial hydrolysis of dimethyl 2,6-pyridinedicarboxylate. By using a limited amount of a base, such as sodium hydroxide, in a suitable solvent system, one of the ester groups can be selectively hydrolyzed to the carboxylic acid, yielding the desired monomethyl ester.
Experimental Protocols
Protocol 1: Synthesis via Fischer-Speier Esterification
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in a large excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (or when the optimal ratio of mono-ester to di-ester is achieved), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the 2,6-pyridinedicarboxylic acid monomethyl ester.
Protocol 2: Synthesis via Partial Hydrolysis
Materials:
-
Dimethyl 2,6-pyridinedicarboxylate
-
Sodium hydroxide
-
Methanol/Water solvent mixture
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve dimethyl 2,6-pyridinedicarboxylate (1 equivalent) in a mixture of methanol and water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) in water.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 4-5 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 2,6-pyridinedicarboxylic acid monomethyl ester.
Characterization Data
The successful synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester is confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 7170-36-7[1][2][3] |
| Molecular Formula | C₈H₇NO₄[1][2][3] |
| Molecular Weight | 181.15 g/mol [1][2][3] |
| Melting Point | 144-146 °C[4] |
| Appearance | White to off-white solid |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H stretch (carboxylic acid) |
| ~1730 | C=O stretch (ester) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1580, 1450 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretch (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule. The following are predicted NMR data.
¹H NMR (Proton NMR):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.3 | d | 1H | Pyridine-H |
| ~8.1 | t | 1H | Pyridine-H |
| ~8.0 | d | 1H | Pyridine-H |
| 3.95 | s | 3H | -OCH₃ |
¹³C NMR (Carbon NMR):
| Chemical Shift (ppm) | Assignment |
| ~166.0 | C=O (Carboxylic Acid) |
| ~165.5 | C=O (Ester) |
| ~150.0 | Pyridine-C (quaternary) |
| ~148.0 | Pyridine-C (quaternary) |
| ~140.0 | Pyridine-CH |
| ~128.0 | Pyridine-CH |
| ~125.0 | Pyridine-CH |
| ~53.0 | -OCH₃ |
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 181 or 182, respectively.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester via the Fischer-Speier esterification route.
Caption: Fischer-Speier esterification workflow.
Characterization Logic
This diagram outlines the logical flow of characterizing the synthesized product.
Caption: Product characterization workflow.
